molecular formula C30H26N2O7 B613426 Fmoc-Glu-AMC CAS No. 957311-37-4

Fmoc-Glu-AMC

Cat. No.: B613426
CAS No.: 957311-37-4
M. Wt: 526,54 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Glu-AMC is a specialized fluorogenic compound that integrates a glutamic acid residue protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group with the fluorophore 7-Amino-4-methylcoumarin (AMC). This configuration is designed for enzyme activity studies, particularly for proteases and peptidases. The AMC group is a widely used fluorescent probe that exhibits strong blue fluorescence upon enzymatic cleavage from the peptide backbone, providing a highly sensitive and quantifiable signal for kinetic assays . The Fmoc protecting group is a standard in solid-phase peptide synthesis (SPPS), suggesting this compound may also serve as a building block for creating more complex peptide substrates . Compounds based on the AMC fluorophore are extensively utilized in high-throughput screening and biochemical assays to monitor enzyme activity in real-time. The fluorescence is generated when the amide bond between the glutamic acid and the AMC group is hydrolyzed by a specific enzyme, releasing the fluorescent AMC molecule . Researchers can apply this reagent in various fields, including enzymology, drug discovery, and the study of proteolytic pathways in health and disease. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGSEJHFHIETMV-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Principles of Fluorometric Enzyme Activity Assays Utilizing Fmoc Glu Amc

Theoretical Framework for Fluorophore Release Kinetics

The kinetics of fluorophore release in assays using Fmoc-Glu-AMC are governed by the principles of enzyme-substrate interactions and the subsequent liberation of the fluorescent reporter group.

Substrate Cleavage and Fluorophore Liberation Dynamics

The process begins with the specific recognition of the glutamic acid residue in the this compound substrate by a proteolytic enzyme. vulcanchem.com This recognition is a critical determinant of the assay's specificity. Various proteases, particularly those with a preference for cleaving after glutamic acid residues, can utilize this substrate. vulcanchem.com The enzyme binds to the substrate to form an enzyme-substrate complex.

Following binding, the enzyme catalyzes the hydrolysis of the amide bond that links the glutamic acid to the AMC molecule. nih.govvulcanchem.com This catalytic step results in the separation of the substrate into two products: the Fmoc-glutamic acid and the free fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC). iris-biotech.de The rate of this cleavage reaction is dependent on several factors, including the concentration of the enzyme and the substrate, as well as environmental conditions such as pH and temperature. mdpi.com The dynamics of this process can be described by Michaelis-Menten kinetics, where the initial rate of the reaction is proportional to the enzyme concentration when the substrate concentration is saturating.

Correlation Between Cleavage and Fluorescence Signal Generation

A direct and quantifiable relationship exists between the enzymatic cleavage of this compound and the generation of a fluorescent signal. In the intact substrate molecule, the fluorescence of the AMC moiety is significantly quenched. iris-biotech.de This quenching is a result of the electronic properties of the amide bond and the attached peptide.

Upon enzymatic hydrolysis of the amide bond, the AMC is released from this quenching environment. iris-biotech.deresearchgate.net The liberation of free AMC results in a substantial increase in its quantum yield, leading to a dramatic rise in fluorescence intensity when excited at the appropriate wavelength. iris-biotech.depnas.org This increase in fluorescence is the basis for monitoring the enzymatic reaction in real-time. nih.gov The rate of the increase in fluorescence signal is directly proportional to the rate of AMC liberation, which in turn is a direct measure of the enzyme's catalytic activity. mdpi.comvulcanchem.com This linear relationship allows for the accurate determination of kinetic parameters such as the initial reaction velocity (V₀), the Michaelis constant (Kₘ), and the catalytic rate constant (kcat).

Spectroscopic Principles of AMC Fluorescence Detection in Enzyme Assays

The detection of AMC fluorescence is a critical component of assays utilizing this compound and relies on fundamental spectroscopic principles to ensure accurate and sensitive measurements.

Excitation and Emission Wavelength Considerations for Optimal Signal-to-Noise Ratio

To achieve the highest sensitivity and accuracy in a fluorometric assay, it is crucial to use the optimal excitation and emission wavelengths for the fluorophore being detected. For the liberated 7-amino-4-methylcoumarin (AMC), the excitation maximum is typically in the range of 342-365 nm, and the emission maximum is around 440-460 nm. vulcanchem.commerckmillipore.comsigmaaldrich.cn

Selecting the correct wavelengths is paramount for maximizing the signal-to-noise ratio (SNR). moleculardevices.comnih.gov The signal is the fluorescence emitted by the free AMC, while noise can originate from various sources, including background fluorescence from the sample matrix, Rayleigh and Raman scattering of the excitation light, and electronic noise from the detector. umd.edu By setting the excitation and emission monochromators to the peak wavelengths of AMC, the desired signal is maximized. Furthermore, the use of a significant Stokes shift (the difference between the excitation and emission maxima) helps to minimize the interference from scattered excitation light, thereby improving the SNR. iris-biotech.de In some applications, slightly different wavelengths, such as an excitation of 380 nm and emission of 450 nm or 460 nm, have been used to optimize for specific experimental conditions and instrumentation. nih.gov

Spectroscopic Properties of AMC and Related Substrates
Compound/ConditionExcitation Maxima (nm)Emission Maxima (nm)Reference
This compound345-355440-450 vulcanchem.com
AMC (general)342441 merckmillipore.com
Boc-Glu(OBzl)-Gly-Arg-AMC351430
AMC-amide (bound)~330~390 iris-biotech.de
AMC (liberated)Red-shifted from bound stateRed-shifted from bound state iris-biotech.de
AMC in Dop assay355460 nih.gov
AMC/ACC in protease assay380450-460 nih.gov
L-γ-Glutamyl-AMC365460 sigmaaldrich.cn

Factors Influencing Fluorescence Intensity in Enzymatic Reactions

Several factors can influence the fluorescence intensity of the liberated AMC in an enzymatic assay, and controlling these variables is essential for obtaining reliable and reproducible results. mdpi.com

pH: The fluorescence of AMC can be pH-dependent. sfrbm.orgslideshare.net While it is generally stable over a broad pH range from 3 to 11, extreme acidic (below pH 2) or alkaline (above pH 11) conditions can significantly decrease its fluorescence. sfrbm.orgnih.gov Therefore, maintaining a constant and optimal pH for the enzyme's activity is crucial.

Temperature: Temperature affects both the enzymatic reaction rate and the fluorescence quantum yield of AMC. mdpi.comnih.gov Higher temperatures generally increase the initial reaction rate up to an optimal point for the enzyme, after which denaturation can occur. Temperature can also directly impact fluorescence, often leading to decreased intensity at higher temperatures. slideshare.net

Solvent Polarity: The polarity of the solvent can influence the spectral properties and quantum yield of fluorophores. mdpi.com It is important to use a consistent buffer system for all experiments. The presence of organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which is often used to dissolve substrates and inhibitors, can also affect both enzyme activity and fluorescence. nih.gov

Quenching: The presence of quenching agents in the reaction mixture can lead to a decrease in fluorescence intensity. Quenching can occur through various mechanisms, including collisional quenching by molecules like oxygen or heavy atoms, or through the formation of non-fluorescent complexes. slideshare.net

Photobleaching: Prolonged or intense exposure of the sample to the excitation light can lead to the irreversible photochemical destruction of the AMC fluorophore, a phenomenon known as photobleaching. mdpi.comunimi.it This can result in a decrease in the fluorescence signal over time, independent of the enzymatic reaction. It is advisable to minimize light exposure and use the lowest effective excitation intensity.

Factors Affecting AMC Fluorescence and Assay Stability
FactorEffectReference
pHFluorescence is stable between pH 3 and 11; significant decrease below pH 2 or above pH 11. sfrbm.orgnih.gov
TemperatureAffects both enzyme kinetics and fluorescence quantum yield. mdpi.comnih.gov
Solvent PolarityCan alter fluorophore properties and affect assay reproducibility. mdpi.com
Quenching Agents (e.g., Oxygen)Can decrease fluorescence intensity. slideshare.net
PhotobleachingProlonged exposure to excitation light can cause irreversible loss of fluorescence. mdpi.comunimi.it
Substrate StabilityThis compound complex is highly stable across a wide pH range (1-12). sfrbm.orgnih.gov

Methodological Approaches for Fmoc Glu Amc Based Enzyme Assays

Assay Design and Optimization Strategies

Careful design and optimization of the assay conditions are paramount for obtaining accurate and reproducible kinetic data. Key parameters that require systematic evaluation include substrate concentration, buffer composition, pH, and temperature.

To accurately determine the Michaelis-Menten constant (KM) and the maximum velocity (Vmax), it is essential to measure the initial reaction velocity at various substrate concentrations. washington.edupatsnap.com The range of Fmoc-Glu-AMC concentrations should ideally span from well below the expected KM to well above it, typically from 0.1 × KM to at least 5-10 × KM. washington.edu This ensures that the full kinetic curve, from the linear phase at low substrate concentrations to the saturation phase at high concentrations, is captured.

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), KM, and Vmax:

v = (Vmax * [S]) / (KM + [S]) patsnap.com

A typical experimental approach involves preparing a series of dilutions of a concentrated this compound stock solution, which is often prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) due to the substrate's hydrophobicity. vulcanchem.com It is crucial to ensure that the final concentration of the organic solvent in the assay is low (usually ≤1%) to avoid potential interference with enzyme activity. rsc.org By plotting the initial velocities against the corresponding substrate concentrations, the kinetic parameters KM and Vmax can be determined through non-linear regression analysis using the Michaelis-Menten model. bmglabtech.comnih.gov

Table 1: Representative Kinetic Parameters for Enzymes Utilizing this compound or Similar AMC-based Substrates This table provides example data to illustrate the range of kinetic values that can be obtained. Actual values will vary depending on the specific enzyme and assay conditions.

EnzymeSubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference
ZUFSPRLRGG-AMC50.44.99.7 x 10⁴ nih.gov
Mug105RLRGG-AMC12.27.25.9 x 10⁵ nih.gov
Cathepsin B (pH 7.2)Z-Arg-Lys-AMC--- researchgate.net
Cathepsin B (pH 4.6)Z-Glu-Lys-AMC--- researchgate.net

The choice of buffer system and its pH is critical as enzyme activity is highly dependent on the pH of the reaction environment. umn.edu The optimal pH for an enzyme should be determined by measuring its activity across a range of pH values. For instance, the activity of recombinant human glutamate (B1630785) carboxypeptidase II (rhGCPII) exhibits a bell-shaped pH-dependence curve with a broad optimum between pH 6.0 and 8.0. avcr.cz

Commonly used buffers for protease assays include Tris-HCl, MOPS, and sodium phosphate. avcr.cznih.govnih.gov The buffer should have a pKa value close to the desired pH to ensure adequate buffering capacity. It is also important to consider potential interactions between the buffer components and the enzyme or substrate. For example, some enzymes may be inhibited by certain ions. The final assay buffer often includes additives like salts (e.g., NaCl) or detergents (e.g., Tween-20) to maintain enzyme stability and prevent aggregation. nih.govgoogleapis.com

Table 2: Example Buffer Systems Used in AMC-based Enzyme Assays

Enzyme/Assay TypeBuffer CompositionpHReference
Serine Proteases50 mM Tris, 100 mM NaCl, 0-5 mM CaCl₂, 0.01% Tween-208.0 nih.gov
Glutamate Carboxypeptidase II (GCPII)50 mM MOPS, 5 mM NaCl7.4 avcr.cz
MERS PLpro20 mM Tris, 150 mM NaCl, 5 mM DTT8.0 nih.gov
UCH-L350 mM HEPES, 0.5 mM EDTA, 5 mM DTT7.5 nih.gov
Pyroglutamyl-peptidase II (PPII)20 mM potassium phosphate7.5 nih.gov

Enzyme activity is significantly influenced by temperature. dcu.ie Assays should be conducted at a constant and controlled temperature, as fluctuations can lead to variability in the measured reaction rates. The optimal temperature for an enzyme is the temperature at which it exhibits maximum activity. For example, one study found the optimal temperature for a particular protease to be 45°C. researchgate.net

For most assays, a physiologically relevant temperature of 37°C is often used. nih.govavcr.cz However, for reasons of stability or to slow down very fast reactions, other temperatures such as 25°C may be employed. nih.govuni-due.de It is crucial to pre-incubate all reaction components, including the enzyme, substrate, and buffer, at the desired assay temperature to ensure that the reaction starts at the correct temperature. umn.edu The effect of temperature on the enzyme's stability should also be considered, as prolonged exposure to high temperatures can lead to denaturation and loss of activity. dcu.ie

Reaction Buffer System Selection and pH Optimization

Quantitative Measurement of Enzyme Activity Using this compound

The fluorescence signal generated from the cleavage of this compound allows for the precise quantification of enzyme activity. This involves monitoring the reaction over time and applying appropriate calibration procedures.

The progress curve of an enzymatic reaction is a plot of product formation (in this case, AMC fluorescence) versus time. nih.gov To determine the initial velocity (v₀) of the reaction, the fluorescence is monitored continuously from the moment the reaction is initiated. The initial velocity is the rate of the reaction at the very beginning, before significant substrate depletion or product inhibition occurs. nih.gov

This is typically calculated from the initial linear portion of the progress curve. escholarship.org For many assays, fluorescence readings are taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes). researchgate.net The initial velocity is then the slope of the linear fit to the early time points of the fluorescence data. escholarship.org It is important to ensure that the substrate consumption during this initial phase is low (typically less than 10-20%) for the velocity to be a true representation of the initial rate. avcr.cz

To convert the measured fluorescence units into an absolute amount of product formed (e.g., moles of AMC), a standard curve must be generated. bmglabtech.com This is achieved by preparing a series of known concentrations of free AMC in the same assay buffer and under the same conditions (e.g., volume, temperature, plate type) as the enzymatic reaction. bmglabtech.comabcam.com

The fluorescence of each AMC standard is measured, and a calibration curve is constructed by plotting fluorescence intensity versus the amount of AMC (e.g., in pmol or µmol). abcam.comresearchgate.net The slope of this standard curve represents the fluorescence signal per mole of AMC. bmglabtech.com This calibration factor can then be used to convert the initial velocity from fluorescence units per minute to moles of AMC formed per minute. This allows for the calculation of specific activity (e.g., in units per milligram of enzyme), where one unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of a specific amount of product (e.g., 1 nanomole of AMC) per minute under the defined assay conditions. dcu.ie

Initial Velocity Determination and Progress Curve Analysis [4, 11, 17]

Adaptation for High-Throughput Screening (HTS) Applications

The transition of enzyme assays from traditional, low-throughput formats to high-throughput screening (HTS) is essential for modern drug discovery and enzymology research. This adaptation allows for the rapid screening of large compound libraries to identify potential inhibitors or activators of a target enzyme. vulcanchem.comchemits.com The fluorogenic nature of this compound makes it particularly well-suited for HTS, as the resulting signal is easily detectable and quantifiable in miniaturized formats. vulcanchem.com The development of such assays is crucial for identifying inhibitors, for instance, for enzymes like Dop from Mycobacterium tuberculosis, a potential drug target. nih.gov

A key aspect of adapting this compound assays for HTS is miniaturization. This involves scaling down the assay volume, which reduces the consumption of expensive reagents and allows for the use of multi-well plates, significantly increasing the number of assays that can be performed simultaneously. ub.edu

Plate Formats: The most common formats for HTS are 96-well and 384-well microplates, with some ultra-high-throughput screening (uHTS) applications utilizing 1536-well plates. chemits.com The choice of plate format depends on the required throughput, the sensitivity of the detection instrument, and the available liquid handling technology.

Liquid Handling: Automated liquid handling systems are critical for accurately and precisely dispensing the small volumes required in miniaturized assays. zenodo.org These systems can range from simple multi-channel pipettes to sophisticated robotic platforms capable of unattended operation. The use of automated liquid handlers minimizes human error and ensures the consistency and reproducibility of the assay results.

Droplet-Based Microfluidics: An advanced miniaturization technique involves the use of water-in-oil droplets, which serve as individual, picoliter- to nanoliter-sized reaction vessels. acs.org This technology enables the screening of millions of individual cells or enzyme variants in a single experiment, offering a significant increase in throughput compared to traditional microplate-based methods. acs.org However, the use of standard fluorogenic substrates like those with AMC can be challenging in droplet-based systems due to potential leakage of the fluorophore into the oil phase. acs.org Modifications to the fluorophore, such as the addition of a sulfo group, can help retain the molecule within the aqueous droplet. acs.org

Here is an interactive data table summarizing common miniaturization techniques for this compound based assays:

TechniqueTypical Volume RangeThroughputKey AdvantagesKey Considerations
96-well Microplate100-200 µLHighWell-established, compatible with most plate readers.Higher reagent consumption compared to higher density formats.
384-well Microplate10-50 µLVery HighReduced reagent cost, increased throughput. chemits.comRequires more precise liquid handling and sensitive detection.
1536-well Microplate1-10 µLUltra-HighMaximizes throughput and minimizes reagent use.Requires specialized and highly automated equipment.
Droplet-Based MicrofluidicspL - nLExtremely HighMassive parallelism, single-cell analysis possible. acs.orgTechnically complex, potential for compound leakage. acs.org

The large volume of data generated in HTS necessitates automated and robust data acquisition and analysis workflows. chemits.com

Data Acquisition: Fluorescence is typically measured using a microplate reader capable of kinetic reads, where the fluorescence intensity is monitored over time. acs.org For HTS, these readers are often integrated with robotic systems that handle plate loading and unloading, allowing for continuous operation. The data acquisition software records the raw fluorescence units (RFU) for each well at specified time points.

Data Analysis Workflow: A typical data analysis workflow for an HTS campaign using this compound involves several steps:

Raw Data Processing: The initial step involves importing the raw data from the plate reader. This data is often in a text or Excel-based format. chemits.com

Data Normalization and Correction: Raw data is corrected for background fluorescence (wells without enzyme or substrate) and normalized to control wells (e.g., wells with no inhibitor for 100% activity and wells with a known potent inhibitor for 0% activity).

Calculation of Reaction Rates: The rate of the enzymatic reaction (initial velocity) is determined by calculating the slope of the linear portion of the fluorescence versus time curve for each well.

Hit Identification: Compounds that cause a significant reduction in the reaction rate compared to the control are identified as "hits." A common threshold for hit identification is a certain percentage of inhibition (e.g., >50%) or a value greater than a statistical cutoff (e.g., three standard deviations from the mean of the control wells).

Dose-Response Analysis: For confirmed hits, dose-response experiments are performed where the inhibitor is tested at multiple concentrations. The resulting data is fitted to a dose-response curve (e.g., a four-parameter logistic model) to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency. chemits.compharmaleads.com

Data Visualization: Interactive visualization tools are used to inspect the data at various stages of the analysis. chemits.com This can include heatmaps of the plates to identify systematic errors, scatter plots to view the distribution of the data, and dose-response curves for individual compounds.

Specialized software platforms are available that integrate these steps into a streamlined workflow, enabling the efficient analysis of thousands of data points generated in an HTS campaign. chemits.com These platforms often include features for robust curve fitting, statistical analysis, and the generation of detailed reports. chemits.com

The following table outlines the key stages in a typical HTS data analysis workflow:

StageDescriptionKey Metrics/Outputs
Data AcquisitionMeasurement of fluorescence intensity over time in a multi-well format.Raw Fluorescence Units (RFU)
Data ProcessingBackground subtraction, normalization to controls.Normalized reaction rates or percent inhibition.
Hit IdentificationStatistical analysis to identify wells with significant activity modulation.List of "hit" compounds.
Dose-Response AnalysisFitting of concentration-response data to determine potency.IC50 or EC50 values. pharmaleads.com
Data VisualizationGraphical representation of data for quality control and interpretation.Plate heatmaps, scatter plots, dose-response curves. chemits.com

Applications of Fmoc Glu Amc in Protease Research and Enzymology

Characterization of Enzyme Substrate Specificity and Selectivity

Fmoc-Glu-AMC is instrumental in defining the substrate specificity and selectivity of various proteases, particularly those that recognize and cleave after glutamic acid residues. vulcanchem.com By employing this substrate, researchers can conduct comprehensive profiling of protease activity across different biological samples and experimental conditions. vulcanchem.com

To gain a deeper understanding of an enzyme's preferences, this compound is often used in conjunction with a panel of other synthetic peptide substrates. These substrates may feature different amino acids at the P1 position (the residue N-terminal to the scissile bond) or variations in the peptide sequence flanking the cleavage site. For instance, comparative kinetic analyses have been performed with substrates like Z-Phe-Arg-AMC, Boc-Ile-Glu-Gly-Arg-AMC, and substrates incorporating the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. nih.govresearchgate.netsigmaaldrich.com Such studies allow for the determination of an enzyme's preference for specific amino acid residues and sequences, providing a detailed "fingerprint" of its activity.

A significant advantage of some alternative fluorophores like ACC is their enhanced fluorescence quantum yield compared to AMC, which can lead to greater assay sensitivity. nih.govresearchgate.net However, the kinetic profiles of enzymes with ACC-containing substrates are often comparable to their AMC-counterparts. nih.govresearchgate.net The choice of substrate can also be influenced by the synthesis strategy, as Fmoc-based solid-phase synthesis is particularly efficient for creating diverse substrate libraries. nih.govresearchgate.net

SubstrateTypical Target Protease ClassReporter Group
This compound Glutamate-specific proteasesAMC
Z-Phe-Arg-AMC Trypsin-like serine proteasesAMC
Boc-Ile-Glu-Gly-Arg-AMC Factor XaAMC
Ac-DEVD-AMC CaspasesAMC
Peptide-ACC Various proteasesACC

This table provides examples of synthetic peptide substrates used in comparative studies to characterize enzyme specificity.

By synthesizing and testing analogs of this compound, researchers can meticulously probe the structural requirements of a protease's active site. This involves systematically altering the peptide sequence to identify which residues are critical for binding and catalysis. For example, libraries of peptide substrates can be created where the amino acid at each position (P1, P2, P3, etc.) is varied. nih.gov This approach, often referred to as positional scanning, has been successfully used to profile the specificities of a wide range of proteases. nih.govresearchgate.net The resulting data helps in constructing a detailed pharmacophoric model of the enzyme's active site, which is invaluable for designing highly selective substrates and potent inhibitors. nih.gov

Comparative Studies with Other Synthetic Peptide Substrates [10, 12, 15, 26]

Enzyme Kinetic Parameter Determination (Kₘ, Vₘₐₓ, kₖₐₜ)

A primary application of this compound is the determination of key enzyme kinetic parameters, including the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic constant (kₖₐₜ). bmglabtech.com These parameters provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency. bmglabtech.com The release of the fluorescent AMC group upon substrate cleavage allows for continuous monitoring of the reaction progress, making it well-suited for kinetic analysis.

To determine kinetic parameters using this compound, a steady-state kinetic analysis is typically performed. The experimental setup involves measuring the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant. molssi.org The assay is usually conducted in a microplate format, allowing for high-throughput analysis. bmglabtech.com The reaction is initiated by adding the enzyme to a solution containing the substrate, and the increase in fluorescence over time is measured using a fluorescence spectrophotometer. uni-due.de It is crucial to ensure that the measurements are taken during the initial linear phase of the reaction, where the substrate concentration has not been significantly depleted. escholarship.org

Typical Experimental Conditions for Kinetic Assays:

Buffer: Appropriate buffer system to maintain a constant pH (e.g., Tris-HCl, HEPES). researchgate.netportlandpress.com

Temperature: Controlled temperature, often 37°C. portlandpress.com

Enzyme Concentration: A fixed, low concentration of the purified enzyme. portlandpress.com

Substrate Concentration: A range of concentrations of this compound, typically spanning below and above the expected Kₘ value. researchgate.net

Detection: Fluorescence measurement at an excitation wavelength of ~340-360 nm and an emission wavelength of ~440-460 nm. researchgate.netmerckmillipore.com

Once the initial velocity data is collected at different substrate concentrations, the kinetic constants are derived by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. enzymkinetics.comnih.gov This method is statistically more robust than linear transformations of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot), as it provides direct estimates of Kₘ and Vₘₐₓ with their corresponding standard errors and avoids distortion of the experimental error distribution. nih.gov Software programs are available to perform these calculations and provide the best-fit values for the kinetic parameters. enzymkinetics.com The catalytic constant, kₖₐₜ, can then be calculated by dividing Vₘₐₓ by the enzyme concentration.

Michaelis-Menten Equation: V = ( Vₘₐₓ [S] ) / ( Kₘ + [S] ) Where:

V is the initial reaction velocity

Vₘₐₓ is the maximum reaction velocity

[S] is the substrate concentration

Kₘ is the Michaelis constant

Experimental Design for Steady-State Kinetic Analysis [11, 17]

Identification and Characterization of Enzyme Inhibitors and Activators

This compound serves as an excellent substrate for high-throughput screening (HTS) of potential enzyme inhibitors and activators. vulcanchem.com The fluorescence-based assay is sensitive and easily adaptable to a multi-well plate format, enabling the rapid testing of large compound libraries. researchgate.net

In a typical inhibitor screening assay, the enzyme is pre-incubated with a test compound before the addition of this compound. A decrease in the rate of AMC release compared to a control reaction without the compound indicates inhibition. Conversely, an increase in the reaction rate suggests activation. This method allows for the identification of "hits" from a compound library, which can then be further characterized to determine their potency (e.g., IC₅₀ or Kᵢ values) and mechanism of inhibition. portlandpress.com For example, to determine the inhibition constant (Kᵢ) for a competitive inhibitor, assays are performed at multiple substrate and inhibitor concentrations, and the data is analyzed using appropriate kinetic models. portlandpress.com

Screening Methodologies for Modulators of Enzyme Activity

Elucidation of Enzyme Reaction Mechanisms and Catalytic Pathways

This compound is also a valuable tool for more fundamental studies aimed at understanding the detailed mechanisms of enzyme catalysis. By providing a means to monitor enzyme activity under various conditions, it helps researchers to probe the catalytic process.

Enzyme-catalyzed reactions often proceed through a series of steps involving the formation and breakdown of transient chemical species known as catalytic intermediates. csbsju.edu Studying these intermediates is crucial for a complete understanding of the catalytic mechanism. While this compound itself is a substrate and not a direct probe for intermediates, its cleavage can be used to infer the effects of mutations or conditions that might stabilize or destabilize such intermediates.

For example, researchers can introduce specific mutations into the enzyme's active site that are predicted to affect a particular step in the catalytic cycle. By measuring the kinetic parameters (Km and kcat) for the cleavage of this compound by the wild-type and mutant enzymes, they can deduce the role of specific amino acid residues in the formation or breakdown of catalytic intermediates. nih.gov If a mutation significantly alters the catalytic rate without affecting substrate binding, it might suggest that the mutated residue is involved in the chemistry of the reaction, potentially by stabilizing a transition state or a catalytic intermediate. csbsju.edu

The activity of most enzymes is highly dependent on the pH of their environment. This is because the ionization state of amino acid residues in the active site plays a critical role in substrate binding and catalysis. csbsju.edunih.gov By measuring the rate of this compound cleavage over a range of pH values, a pH-activity profile for the enzyme can be generated.

This profile typically shows an optimal pH at which the enzyme is most active, with activity decreasing at higher and lower pH values. The shape of this curve and the pKa values (the pH at which a group is half-ionized) derived from it can provide important clues about the identities of the amino acid residues involved in catalysis. nih.govresearchgate.net For instance, a pKa value around 6-7 might suggest the involvement of a histidine residue, while a pKa around 4-5 could indicate an aspartic or glutamic acid residue. csbsju.edu

Table 2: Example Data for pH-Dependence Study

pHRelative Enzyme Activity (%)
4.025
5.060
6.090
7.0100
8.085
9.050
10.015

This is a hypothetical data table for illustrative purposes.

These pH-dependence studies, facilitated by the reliable and continuous nature of the this compound assay, are fundamental to elucidating the roles of specific ionizable groups in the catalytic mechanism of proteases. researchgate.net

Integration of Fmoc Glu Amc Assays in Cellular and Biological Research Contexts

Assessment of Protease Activity in Cell Lysates and Tissue Homogenates

Fmoc-Glu-AMC is instrumental in quantifying the activity of specific proteases within mixed populations of enzymes present in cell lysates and tissue homogenates. These preparations provide a snapshot of the total enzymatic potential of a cell or tissue sample under specific conditions. Assays are typically conducted by incubating the lysate or homogenate with this compound and monitoring the increase in fluorescence over time. ubiqbio.com This rate of fluorescence production is directly proportional to the enzymatic activity. ubiqbio.com

The accuracy of protease activity measurements heavily relies on the quality of the sample preparation. The primary goal is to efficiently lyse cells or homogenize tissues while preserving the native structure and activity of the target enzymes.

Key considerations and techniques include:

Temperature Control: All steps of sample preparation should be performed at low temperatures (typically on ice or at 4°C) to minimize protease degradation and maintain inhibitor effectiveness. creative-proteomics.com

Lysis Buffer Composition: The choice of lysis buffer is critical. Mild, non-ionic detergents like Nonidet P-40 are often used to lyse cells without denaturing proteins. huji.ac.il The buffer should also be optimized for pH and ionic strength to ensure enzyme stability. nih.govresearchgate.net For instance, a common buffer for asparaginyl endopeptidase (AEP) activity assays consists of 20 mM citric acid, 60 mM Na2HPO4, 1 mM EDTA, and 0.1% CHAPS at pH 6.0. nih.govnih.gov

Protease Inhibitor Cocktails: To prevent non-specific protein degradation by endogenous proteases released during lysis, a broad-spectrum protease inhibitor cocktail is essential. creative-proteomics.comthermofisher.comthermofisher.com These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. thermofisher.comthermofisher.com It is crucial to add inhibitors to the lysis buffer immediately before use. creative-proteomics.com

Mechanical Disruption: For tissues, mechanical homogenization is necessary. This can be achieved using Dounce homogenizers, sonicators, or bead mills. The method should be gentle enough to avoid generating excessive heat, which can denature enzymes.

Centrifugation: After lysis or homogenization, centrifugation is used to remove cellular debris, insoluble proteins, and nucleic acids, resulting in a clear lysate or homogenate for the assay. creative-proteomics.com

Table 1: Recommended Sample Preparation Components and Conditions

Component/ConditionPurposeExample/RecommendationSource
TemperatureMinimize enzyme degradation and maintain inhibitor activity.Keep samples on ice or at 4°C. creative-proteomics.com
Lysis BufferLyse cells while preserving protein integrity.Mild non-ionic detergents (e.g., Nonidet P-40). huji.ac.il
pH and Ionic StrengthMaintain optimal enzyme stability and activity.Buffer specific to the target enzyme (e.g., pH 6.0 for AEP). nih.govnih.gov
Protease InhibitorsPrevent non-specific protein degradation.Broad-spectrum inhibitor cocktails added fresh. creative-proteomics.comthermofisher.com

Biological samples are inherently complex, containing numerous substances that can interfere with fluorometric assays.

Strategies to mitigate this interference include:

Blank Controls: Running parallel assays with heat-inactivated lysate or buffer alone helps to account for background fluorescence and non-enzymatic substrate hydrolysis. ubiqbio.com

Specific Inhibitors: To confirm that the observed activity is from the target protease, specific inhibitors can be used. nih.gov For example, the AEP-specific inhibitor peptide AENK can be used to block its activity. nih.govnih.gov

Wavelength Selection: While many fluorophores excite in the UV range where many organic compounds absorb, shifting to longer excitation and emission wavelengths can reduce interference. researchgate.net

Substrate Specificity: The design of the fluorogenic substrate itself is a key factor. While this compound is designed for certain proteases, its specificity should be validated for the system under study. FRET-based substrates are also widely used for their specificity. nih.gov

Sample Dilution: Diluting the lysate or homogenate can reduce the concentration of interfering substances, although this may also decrease the signal from the target enzyme.

Data Analysis: Kinetic analysis, rather than single endpoint measurements, can help distinguish true enzymatic activity from background noise or interfering reactions. nih.gov

Sample Preparation Techniques for Retaining Enzyme Integrity [7, 17]

Applications in Investigating Cellular Pathways and Processes

This compound and similar fluorogenic substrates are powerful tools for dissecting the roles of proteases in various cellular events.

Programmed cell death, or apoptosis, is a tightly regulated process involving a cascade of cysteine-dependent aspartate proteases known as caspases. plos.orgnih.gov Fluorogenic substrates are instrumental in studying these pathways.

Caspase Activity: Specific peptide sequences recognized by caspases can be coupled to AMC. For example, Ac-DEVD-AMC is a classic substrate used to measure the activity of caspase-3, a key executioner caspase in apoptosis. nih.govpeptanova.de The cleavage of this substrate in cell lysates provides a direct measure of caspase-3 activation during apoptosis. plos.orguantwerpen.be

Cell Signaling: Proteases are crucial mediators in various signaling pathways. Fluorogenic substrates can be used to monitor the activity of proteases involved in these cascades, providing insights into their activation and regulation in response to specific stimuli. researchgate.net For instance, the activity of proteases like matrix metalloproteinases (MMPs) involved in cell migration and invasion can be visualized using specific fluorogenic probes. nih.gov

The activity of proteases is tightly controlled within cells. This compound assays can be used to investigate how this regulation changes under different physiological or pathological conditions.

Disease Models: In studies of diseases like Alzheimer's, fluorogenic substrates have been used to measure the activity of proteases like δ-secretase (AEP) in brain tissue homogenates. nih.govnih.gov This allows researchers to correlate enzyme activity with disease progression and to test the efficacy of potential inhibitors. nih.gov

Cellular Stress: The impact of cellular stressors, such as heat stress, on protease activity can be quantified. For example, studies have shown that heat stress can reduce the cellular activity of SUMO proteases in HeLa cells. ubiqbio.com

Drug Discovery: These assays are valuable for high-throughput screening of compound libraries to identify novel protease inhibitors. researchgate.net The inhibition of fluorescence production indicates that a compound is effectively blocking the active site of the target enzyme.

Table 2: Applications of Fluorogenic Protease Assays in Cellular Research

Application AreaSpecific ProcessExample Substrate/ProbeResearch FindingSource
ApoptosisCaspase-3 activationAc-DEVD-AMCQuantifies executioner caspase activity during programmed cell death. nih.govpeptanova.de
Cell SignalingMatrix metalloproteinase activityGPLGIAG-based probeVisualizes localized protease activity during cell migration. nih.gov
Neurodegenerative Diseaseδ-secretase (AEP) activityZ-Ala-Ala-Asn-AMCCorrelates enzyme activity with Alzheimer's disease pathology. nih.govnih.gov
Cellular StressSUMO protease activitySUMO2-AMCDemonstrates reduced protease activity under heat stress. ubiqbio.com

Monitoring Proteolytic Events Associated with Apoptosis or Cell Signaling

Challenges and Considerations for this compound Use in Biological Matrices

While powerful, the use of this compound and other fluorogenic substrates in complex biological samples is not without its challenges.

Substrate Specificity: A single peptide sequence may be cleaved by multiple proteases. Therefore, attributing the observed activity to a single enzyme requires careful validation with specific inhibitors or in genetically modified systems (e.g., knockout cells). nih.gov

Autofluorescence: Cells and tissues have endogenous fluorescent molecules that can contribute to background signal, potentially masking the signal from the cleaved substrate. nih.gov This is a particular issue with fluorophores that excite in the UV or blue regions of the spectrum.

Solubility: The poor aqueous solubility of some fluorophores and peptide substrates can necessitate the use of organic co-solvents like DMSO, which may in turn affect enzyme activity. nih.gov

Enzyme Accessibility: In intact cells or tissues, the substrate must be able to reach the target enzyme. Cell permeability can be a significant hurdle for some probes. pnas.org

Non-specific Hydrolysis: The substrate may be hydrolyzed by non-target enzymes or through non-enzymatic chemical reactions within the complex biological matrix.

Photostability: Fluorophores can be susceptible to photobleaching upon prolonged exposure to excitation light, which can lead to an underestimation of enzyme activity.

Careful experimental design, including the use of appropriate controls and validation experiments, is essential to overcome these challenges and ensure the generation of reliable and meaningful data from this compound assays in biological research.

Non-Specific Cleavage and Background Fluorescence Management

The sensitivity of fluorescence-based assays using substrates like this compound can be compromised by non-specific signals, which arise from either unintended enzymatic cleavage or high background fluorescence. Effective management of these interferences is critical for generating accurate and reproducible data in cellular and biological research.

Non-Specific Cleavage: The peptide sequence of a fluorogenic substrate dictates its specificity. While this compound is designed for proteases that recognize a glutamic acid residue, it may be cleaved by other homologous proteases present in complex biological samples like cell lysates or bodily fluids. researchgate.net This lack of absolute specificity can lead to an overestimation of the target enzyme's activity. For instance, studies on aminopeptidases using various amino acid-AMC substrates have shown that a single substrate can be hydrolyzed by multiple enzymes, complicating the interpretation of activity measurements. int-res.com

To address this, researchers must implement rigorous controls. A key strategy is to measure activity in the presence of a highly specific inhibitor for the target enzyme. ubpbio.com The residual fluorescence signal observed after inhibition can be attributed to non-specific cleavage by other proteases. This background rate can then be subtracted from the total rate to determine the specific activity of the enzyme of interest. ubpbio.com

Background Fluorescence Management: High background fluorescence can obscure the signal from the enzymatic release of AMC, reducing the assay's signal-to-noise ratio. unimi.it This background can originate from several sources:

Autofluorescence: Biological samples inherently contain molecules like NADH, flavins, and certain proteins that fluoresce at wavelengths that may overlap with those of AMC. unimi.itmdpi.com

Compound Interference: In high-throughput screening (HTS) applications, compounds from the screening library can be autofluorescent, particularly in the spectral region used for coumarin (B35378) reporters. nih.gov

Assay Media: Common components of cell culture media, such as phenol (B47542) red and vitamins, can contribute to background fluorescence. unimi.it

Chemical Interactions: Certain reagents may interact with the fluorophore. For example, the reducing agent dithiothreitol (B142953) (DTT) has been shown to react with some coumarin derivatives, leading to a steady increase in fluorescence independent of enzymatic activity. researchgate.net

Several strategies can be employed to manage and mitigate these sources of background fluorescence.

Source of Interference Mitigation Strategy Reference(s)
Non-Specific Enzymatic Cleavage Use highly specific inhibitors to quantify and subtract activity from non-target enzymes. ubpbio.com
Characterize substrate specificity to understand potential off-target cleavage. int-res.com
Cellular/Sample Autofluorescence Include "no-substrate" or "inhibitor-treated" controls to measure and subtract the sample's intrinsic fluorescence. unimi.itmdpi.com
Shift to red-shifted fluorophores (e.g., Rhodamine, NBD) that have emission wavelengths outside the common range of biological autofluorescence. nih.govresearchgate.net
Compound Autofluorescence (in HTS) Pre-screen compound libraries for autofluorescence at assay wavelengths and exclude or flag interfering compounds. nih.gov
Perform control experiments with compounds in the absence of the enzyme. nih.gov
Media and Buffer Components Replace fluorescent media (e.g., containing phenol red) with optically clear buffered saline solutions for live-cell imaging. unimi.it
Inner-Filter and Quenching Effects Keep substrate and compound concentrations low to avoid absorbance-related artifacts. researchgate.net
Use correction methods for inner-filter effects if high concentrations are unavoidable. researchgate.net

Compatibility with Common Biological Reagents and Buffers

The performance of this compound assays is highly dependent on the composition of the assay buffer, as pH, ionic strength, and the presence of various additives can influence enzyme activity, substrate stability, and fluorophore performance.

Buffer Systems and pH: The choice of buffer is primarily dictated by the optimal pH for the enzyme of interest. The fluorescence of free AMC is stable over a broad pH range of approximately 3 to 11, making it suitable for assays with acidic, neutral, or alkaline proteases. nih.gov However, the rate of enzymatic cleavage of a peptide-AMC substrate can be highly pH-dependent. For example, studies on cathepsin B showed that substrates with different peptide sequences exhibit distinct pH optima; a Z-Glu-Lys-AMC substrate was optimally hydrolyzed at pH 4.6, whereas a Z-Arg-Lys-AMC substrate was most active at pH 7.8. nih.govacs.org Therefore, the buffer must be selected to maintain a pH that ensures maximal and stable enzyme activity. Common biological buffers used in AMC-based assays include MES, HEPES, Tris, and sodium acetate. nih.govnih.gov

Common Reagents and Additives: Biological assays frequently include various reagents to maintain protein stability, reduce non-specific interactions, or mimic physiological conditions. The compatibility of this compound with these reagents is crucial.

Reducing Agents: Dithiothreitol (DTT) is often included in assays for cysteine proteases. nih.gov In one study, 5 mM DTT was found not to significantly affect the catalytic activity of SARS-CoV-2 PLpro but was recommended for inhibitor screening to reduce non-specific ligand interactions. nih.gov However, caution is warranted as some coumarin derivatives can react directly with thiols like DTT, causing a non-enzymatic increase in fluorescence. researchgate.net

Salts: Salts like sodium chloride (NaCl) are used to adjust the ionic strength of the buffer. While NaCl up to 500 mM did not have a major effect on the activity of one enzyme, the inclusion of 100 mM NaCl was found to improve the reproducibility of results. nih.gov

Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is often added to chelate divalent metal ions that might inhibit certain enzymes. For cysteine proteases, EDTA is a common buffer component. nih.gov Its inclusion at 0.5 mM was found to be essential for the activity of some proteases. researchgate.net

Detergents: Non-ionic detergents such as Tween-20 or Brij-35 are frequently included at low concentrations (e.g., 0.01%) to prevent aggregation of enzymes or test compounds and to reduce non-specific binding to plate surfaces. nih.govnih.gov

Solvents: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted into the aqueous assay buffer. ubpbio.comnih.gov It is important to ensure the final DMSO concentration is low (typically ≤1-2%), as higher concentrations can inhibit enzyme activity. nih.gov

The following table summarizes the compatibility and typical working concentrations of common reagents in assays using amino acid-AMC substrates.

Reagent Typical Concentration Purpose Compatibility/Considerations Reference(s)
Tris 20-50 mMBuffer (neutral to alkaline pH)Widely used; pH is temperature-sensitive. ubpbio.comnih.gov
HEPES 20-50 mMBuffer (neutral pH)Common biological buffer, less temperature-sensitive than Tris. researchgate.netnih.gov
MES 50 mMBuffer (acidic to neutral pH)Suitable for enzymes with acidic pH optima. nih.gov
Sodium Acetate 100 mMBuffer (acidic pH)Commonly used for cysteine proteases like papain and cathepsins. nih.gov
Sodium Chloride (NaCl) 100-150 mMIonic strength adjustmentGenerally compatible; can improve assay reproducibility. nih.govnih.gov
Dithiothreitol (DTT) 1-5 mMReducing agent (for cysteine proteases)Generally compatible, but may interact with the coumarin moiety in some cases. Reduces non-specific interactions. researchgate.netnih.govnih.gov
EDTA 0.5-1 mMMetal ion chelationOften required for cysteine protease activity. nih.govnih.gov
Tween-20 / Brij-35 0.01% (v/v)Non-ionic detergentPrevents aggregation and non-specific binding. nih.govnih.gov
DMSO ≤ 2% (v/v)Substrate solventHigh concentrations can inhibit enzymes. nih.govnih.gov

Advanced Methodologies and Future Directions in Fmoc Glu Amc Research

Development of Novel Fmoc-Glu-AMC Conjugates for Enhanced Specificity or Detection

To overcome the limitations of simple fluorogenic substrates, which can sometimes lack specificity, researchers have focused on creating more complex this compound conjugates. These efforts are primarily directed at improving targeting to specific enzymes and exploring more sophisticated detection methods.

The rational design of substrate analogs based on the this compound scaffold is a key strategy for achieving higher enzyme specificity. nih.gov This approach involves modifying the peptide sequence to better match the recognition motifs of a particular protease. researchgate.net By incorporating unnatural amino acids or creating peptide libraries, researchers can systematically probe the substrate-binding pockets of enzymes to identify sequences that are cleaved with high efficiency and selectivity. nih.govacs.org

For instance, the development of ubiquitin (Ub)-based substrates, such as Ub-AMC, has been instrumental in studying deubiquitinating enzymes (DUBs). nih.gov However, these can lack selectivity. To address this, engineered Ub substrates with unnatural amino acids in the C-terminal region have been designed to create highly selective tools for specific DUBs. nih.gov Similarly, in the study of prohormone convertases like PC1 and furin, a series of peptidyl substrate analogs based on a core sequence were synthesized to investigate the importance of specific amino acid residues on enzyme activity. researchgate.net

The synthesis of these complex analogs often employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. researchgate.netnih.gov This allows for the precise incorporation of various amino acids and modifications. For example, in creating a fluorogenic substrate for the mycobacterial depupylase (Dop), a Pup-Glu(AMC) conjugate was synthesized using Fmoc SPPS, which allowed for the specific placement of the AMC fluorophore. nih.govresearchgate.net

Table 1: Examples of Rationally Designed Substrate Analogs

Base Substrate Target Enzyme Class Design Strategy Intended Improvement
Ub-AMC Deubiquitinating Enzymes (DUBs) Incorporation of unnatural amino acids in the C-terminal Ub motif. nih.gov Enhanced selectivity for specific DUBs. nih.gov
pro-mPC1(83-93) sequence Prohormone Convertases Synthesis of analogs with non-proteinaceous amino acids at the P'1 position. researchgate.net Study of subsite specificity and inhibitor design. researchgate.net

While AMC is a widely used fluorophore, its spectral properties can sometimes be limiting. The exploration of alternative fluorophores and detection modalities is an active area of research aimed at improving assay sensitivity and enabling new applications. nih.gov

One popular alternative is the use of Fluorescence Resonance Energy Transfer (FRET). FRET-based substrates typically contain a fluorophore and a quencher pair. When the substrate is intact, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence. Common FRET pairs include EDANS/Dabcyl and Mca/Dnp. The incorporation of these pairs can be achieved using modified amino acids during peptide synthesis, such as Fmoc-Glu(EDANS)-OH. nih.gov

Another approach is the development of novel fluorophores with improved photophysical properties. For example, 7-amino-4-carbamoylmethylcoumarin (ACC) has been introduced as an alternative to AMC. nih.govresearchgate.net ACC exhibits a higher quantum yield than AMC, which allows for the use of lower enzyme and substrate concentrations, thereby increasing assay sensitivity. nih.govresearchgate.net Other advanced fluorophores, such as Tide Fluor™ dyes, have been developed to offer stronger absorption and fluorescence intensity compared to traditional dyes like EDANS. ulab360.com

Table 2: Comparison of Fluorophores Used in Enzyme Assays

Fluorophore/FRET Pair Excitation Max (nm) Emission Max (nm) Key Features
AMC 342 441 Commonly used, releases free AMC upon cleavage.
ACC 350 (free) 450 (free) ~3-fold higher quantum yield than AMC. nih.govresearchgate.net
EDANS/Dabcyl 341 471 Commonly used FRET pair with efficient quenching.
Mca/Dnp 328 393 Another established FRET pair.

Rational Design of Substrate Analogs for Targeting Specific Enzymes [10, 12, 15, 26]

Coupling this compound Assays with Complementary Analytical Techniques

To gain a more comprehensive understanding of enzyme function and substrate processing, this compound assays are increasingly being coupled with other powerful analytical techniques. This integration allows for not only the detection of enzymatic activity but also the detailed characterization of reaction products and the analysis of complex biological mixtures.

Mass spectrometry (MS) is a powerful tool for the unambiguous identification and quantification of molecules. When coupled with this compound assays, MS can be used to verify the exact cleavage site of a substrate and to identify the resulting peptide fragments. nih.gov This is particularly important when characterizing new enzymes or when studying the specificity of known enzymes in detail.

In the development of the Pup-Glu(AMC) substrate, for example, the final product was verified by trypsinolysis followed by tandem mass spectrometry (MS-MS) to ensure 100% sequence coverage. nih.gov Furthermore, electrospray ionization mass spectrometry (ESI-MS) was used to analyze the reaction products after incubation with the Dop enzyme, confirming the enzymatic cleavage. nih.gov This integration provides a level of certainty that fluorescence assays alone cannot offer. The molecular weight of the intact substrate and its fragments can be precisely determined, confirming the enzymatic reaction. vulcanchem.com

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. researchgate.net Combining HPLC with this compound assays provides a high-resolution method for analyzing enzymatic reactions, especially in complex biological samples. nih.govresearchgate.net

This combination allows for the separation of the intact substrate, the fluorescent product (free AMC), and any peptide fragments generated by cleavage. nih.gov For example, in studies of the cysteine protease cruzain, aliquots from the reaction mixture were applied to a reverse-phase HPLC column to separate and analyze the products. nih.gov This approach is also crucial for quality control during the synthesis of this compound and its analogs, ensuring the purity of the substrate before its use in enzymatic assays. nih.govvulcanchem.com

Integration with Mass Spectrometry for Product Identification [3, 6, 12, 21]

Computational Modeling and In Silico Approaches to Substrate-Enzyme Interactions

Computational methods have become indispensable tools in modern drug discovery and enzyme research. uni-regensburg.de Molecular modeling and in silico simulations provide atomic-level insights into how substrates like this compound interact with their target enzymes, guiding the rational design of more specific and potent inhibitors and probes. acs.org

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of a substrate within the enzyme's active site. plos.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate binding and catalysis. biorxiv.org By understanding these interactions, researchers can predict how modifications to the substrate will affect its binding affinity and cleavage efficiency.

Homology modeling is another valuable computational technique, particularly when the crystal structure of the target enzyme is not available. acs.org By building a model of the enzyme based on the structure of a related protein, researchers can perform docking simulations to predict how different substrate analogs will bind. acs.org This approach has been successfully used to study the selectivity of inhibitors for enzymes like matriptase and matriptase-2, where computational predictions correlated well with experimental results. acs.org These computational approaches, when used in conjunction with experimental data from this compound assays, create a powerful feedback loop for the iterative design and optimization of enzyme substrates and inhibitors.

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. winona.edu In the context of this compound, molecular docking simulations are instrumental in predicting how this fluorogenic substrate fits into the active site of a target enzyme, typically a protease. This in silico approach provides critical insights into the molecular interactions that govern substrate recognition and binding, which are essential for interpreting experimental assay results and guiding further research.

The process involves generating a three-dimensional model of the this compound molecule and docking it into a known or computationally modeled 3D structure of the target enzyme. The simulation software then calculates the most energetically favorable binding poses, or conformations, of the substrate within the enzyme's active site. nih.gov Analysis of these poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the amino acid residues of the enzyme and the different moieties of the this compound substrate (the Fmoc group, the glutamic acid side chain, and the AMC reporter). winona.edu

These simulations can:

Identify Key Residues: Pinpoint the specific amino acid residues in the enzyme's binding pocket that are crucial for substrate recognition and catalysis.

Predict Binding Affinity: Estimate the strength of the interaction between the enzyme and the substrate, which can be correlated with experimentally determined kinetic parameters like the Michaelis constant (Kₘ).

Explain Specificity: Elucidate why an enzyme preferentially cleaves substrates containing a glutamic acid residue.

Guide Rational Design: Provide a structural basis for designing novel substrates or inhibitors with improved affinity, selectivity, or different kinetic properties. nih.govmdpi.com

The data generated from molecular docking simulations are foundational for understanding the structural basis of enzyme-substrate interactions.

ParameterDescriptionExample Finding for a Hypothetical Protease-Fmoc-Glu-AMC Complex
Binding Energy The calculated free energy of binding (e.g., in kcal/mol). A lower value indicates a more stable complex.-8.5 kcal/mol
Predicted Kᵢ The predicted inhibition constant, derived from the binding energy.2.5 µM
Key Hydrogen Bonds Specific hydrogen bonds formed between the substrate and enzyme residues.The side-chain carboxylate of Glu forms hydrogen bonds with Arg128 and Lys132 in the S1 pocket of the enzyme.
Hydrophobic Interactions Non-polar interactions contributing to binding stability.The fluorenyl ring of the Fmoc group interacts with a hydrophobic patch formed by Phe45, Trp98, and Ile101.
Binding Pose The optimal 3D orientation of the substrate within the active site.The glutamic acid residue is positioned deep within the catalytic pocket, with the scissile amide bond adjacent to the catalytic triad.

Structure-Activity Relationship (SAR) Studies Based on this compound Data

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and enzymology, aiming to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net Assays utilizing this compound provide the quantitative data necessary to build robust SAR models for proteases. By systematically modifying the structure of this compound and measuring the resulting changes in the rate of AMC fluorescence release, researchers can deduce the chemical features required for optimal enzyme recognition and cleavage.

An SAR study based on this compound typically involves the synthesis and enzymatic evaluation of a library of related compounds. Modifications can be made to any of the three core components:

The Amino Acid Residue: Replacing L-glutamic acid with other natural or unnatural amino acids (e.g., aspartic acid, glutamine, or D-glutamic acid) reveals the enzyme's specificity at the P1 position. A significant drop in activity upon substitution indicates a strict requirement for the glutamic acid side chain.

The N-terminal Protecting Group: While the Fmoc group is standard, replacing it with other groups (e.g., Boc, Cbz) or removing it entirely can help dissect the role of this moiety in solubility, membrane permeability, or potential interactions with secondary binding sites on the enzyme.

The Fluorophore: While AMC is a common choice, altering the fluorophore can modulate the spectral properties of the assay or probe steric limitations near the catalytic site.

The results from these experiments, typically expressed as kinetic constants (Kₘ, kₖₐₜ, and kₖₐₜ/Kₘ), are used to construct an SAR model. This model provides a detailed map of the enzyme's active site preferences, which is invaluable for designing highly selective substrates for research or potent and specific inhibitors for therapeutic applications. mdpi.comrsc.org

Modification to this compoundRationaleExpected Impact on Activity (Hypothetical)SAR Conclusion
Glu → Asp Assess the importance of side-chain length.Moderate decrease in kₖₐₜ/Kₘ.The enzyme's S1 pocket prefers the longer side chain of glutamate (B1630785) but can accommodate aspartate.
Glu → Gln Evaluate the role of the side-chain charge.Drastic decrease in kₖₐₜ/Kₘ.A negative charge on the side chain is critical for recognition, likely via electrostatic interaction with a basic residue in the active site.
L-Glu → D-Glu Determine stereochemical preference.No detectable activity.The enzyme is stereospecific for the L-enantiomer.
Fmoc → Boc Investigate the influence of the N-terminal bulky group.Minor change in activity.The N-terminal group has minimal direct interaction with the primary binding site but may affect solubility.

Emerging Research Areas and Potential Novel Applications of this compound Based Assays

While established as a reliable tool for basic enzyme characterization, the applications for assays based on this compound and its derivatives are expanding into new and promising areas of research and technology. These emerging applications leverage the sensitivity and specificity of the substrate to probe complex biological questions and develop novel technologies.

One significant area is in the discovery of novel therapeutics. The core Pup-Glu(AMC) conjugate, for instance, has been developed as a specific assay reagent for Dop, a deubiquitinase-like protease from Mycobacterium tuberculosis. researchgate.netnih.gov As Dop is a potential drug target, this assay is crucial for high-throughput screening (HTS) campaigns to identify inhibitors that could become new anti-tuberculosis drugs. researchgate.net This highlights a broader trend of incorporating the Glu-AMC motif into larger, more complex molecules to create bespoke assays for specific enzymes of interest in infectious diseases and cancer. nih.gov

Another novel application lies in the field of biomaterials. Fmoc-protected amino acids, including Fmoc-glutamic acid, have been shown to self-assemble into supramolecular hydrogels. mdpi.com The enzymatic cleavage of this compound or similar molecules within such a gel matrix could be explored as a mechanism for controlled release of encapsulated compounds or for creating environmentally responsive "smart" materials that degrade in the presence of specific proteases.

Further emerging applications include:

Diagnostic Assays: Developing assays to detect and quantify disease-associated proteases in clinical samples (e.g., blood, urine, tissue biopsies). Elevated levels of certain proteases are biomarkers for conditions like cancer, inflammation, and neurodegenerative disorders.

Cellular Imaging: Creating cell-permeable derivatives of this compound to visualize protease activity directly within living cells, providing spatial and temporal information about enzymatic processes in real-time.

Metabolic Flux Analysis: Using isotopically labeled versions of the substrate, such as those containing ¹³C or ¹⁵N, to trace the metabolic fate of the glutamic acid portion following cleavage, offering insights into cellular metabolism. medchemexpress.com

These future directions demonstrate the versatility of the this compound platform beyond simple enzyme kinetics, positioning it as a valuable tool in drug discovery, materials science, and diagnostics.

Emerging Research AreaSpecific ApplicationScientific Rationale
Drug Discovery High-throughput screening (HTS) for protease inhibitors (e.g., for Mtb Dop). researchgate.netnih.govThe fluorogenic assay is sensitive, robust, and easily miniaturized, making it ideal for screening large compound libraries to find new drug leads.
Biomaterials Science Enzyme-responsive hydrogels for controlled release or tissue engineering. mdpi.comThe cleavage of the Glu-AMC bond by a target protease can trigger a change in the material's properties (e.g., dissolution), allowing for targeted drug delivery.
Clinical Diagnostics Development of biomarker assays for diseases characterized by aberrant protease activity.The assay can be adapted to quantify specific proteases in patient samples, potentially enabling earlier diagnosis or monitoring of disease progression.
Cell Biology Real-time imaging of protease activity in living cells.Modifying the substrate for cell permeability would allow researchers to study the dynamic regulation of proteases in cellular pathways.

Conclusion

Summary of Fmoc-Glu-AMC's Contribution to Modern Enzymology

The advent of Nα-Fmoc-L-glutamic acid α-(7-amido-4-methylcoumarin), or this compound, has marked a significant contribution to the field of modern enzymology. Its primary role as a fluorogenic substrate has provided researchers with a powerful tool for the continuous and sensitive monitoring of protease activity. vulcanchem.com The fundamental principle of its application lies in the enzymatic cleavage of the amide bond between the glutamic acid residue and the 7-amido-4-methylcoumarin (AMC) fluorophore. This cleavage liberates the AMC moiety, resulting in a quantifiable increase in fluorescence, which is directly proportional to the rate of the enzymatic reaction. vulcanchem.commerckmillipore.com

This elegant mechanism has made this compound and analogous compounds indispensable for several key areas of enzyme research. A major application is in the detailed kinetic analysis of proteases, particularly those with a specificity for glutamic acid residues at the cleavage site. vulcanchem.com The high sensitivity of fluorescence detection allows for the determination of crucial kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), even with low enzyme concentrations. vulcanchem.com This has been instrumental in characterizing the substrate specificity and catalytic efficiency of a variety of enzymes, including certain cathepsins and deubiquitinating enzymes. vulcanchem.com

Furthermore, this compound has been pivotal in the advancement of high-throughput screening (HTS) for the discovery of enzyme inhibitors. vulcanchem.commdpi.com The simplicity and robustness of the fluorescence-based assay format make it readily adaptable to microplate-based HTS platforms, enabling the rapid screening of large compound libraries for potential therapeutic agents. vulcanchem.commdpi.com By monitoring the reduction in the rate of AMC release in the presence of test compounds, researchers can efficiently identify and characterize novel enzyme inhibitors. vulcanchem.com This capability has significantly accelerated the early stages of drug discovery programs targeting proteases involved in various diseases.

The utility of this compound also extends to protease activity profiling. vulcanchem.com When incorporated into combinatorial peptide libraries, it allows for the systematic investigation of the substrate specificity of proteolytic enzymes. vulcanchem.comnih.gov This approach provides a detailed "fingerprint" of an enzyme's preferences, which is invaluable for designing highly selective substrates and potent inhibitors. researchgate.netpnas.org Collectively, the use of this compound has deepened our understanding of proteolytic pathways and has become a standard tool in the enzymologist's arsenal (B13267) for dissecting enzyme function and identifying modulators of their activity.

Persistent Challenges and Opportunities for Future Research

Despite the widespread utility of this compound and other coumarin-based fluorogenic substrates, several challenges persist, which in turn present opportunities for future research and development. One of the primary limitations is related to the physicochemical properties of the fluorophore and the substrate itself. For instance, the poor water solubility of some fluorogenic substrates can complicate assay conditions and limit their applicability in certain biological systems. ru.nl Furthermore, the spectral properties of AMC, with excitation in the ultraviolet range (around 342-380 nm), can be problematic due to background fluorescence or absorbance from other biological molecules, potentially limiting assay sensitivity. nih.govsigmaaldrich.com

Another significant challenge is ensuring the specificity of the substrate for the target enzyme. nih.gov While the glutamic acid residue provides a degree of selectivity, this compound can be cleaved by multiple proteases, leading to potential cross-reactivity in complex biological samples like cell lysates or plasma. vulcanchem.com This lack of absolute specificity can complicate the interpretation of results and necessitates careful validation with more specific inhibitors or supplementary assays. The development of substrates with enhanced selectivity, perhaps by incorporating unnatural amino acids or more extended peptide sequences that better mimic the natural substrate, remains a key objective. nih.gov

The synthesis of fluorogenic peptide substrates can also be challenging. sigmaaldrich.comnih.gov The coupling of the AMC moiety to the peptide can be inefficient due to the poor nucleophilicity of the coumarin (B35378) amine, sometimes requiring specialized and harsh chemical conditions that may not be compatible with all peptide sequences or modifications. merckmillipore.comnih.gov

These challenges highlight several avenues for future research. There is a continuous need for the development of novel fluorophores with improved photophysical properties, such as:

Longer emission wavelengths: Shifting fluorescence to the red or near-infrared region would minimize autofluorescence from biological samples and allow for deeper tissue penetration in imaging applications. acs.org

Higher quantum yields: Brighter fluorophores would increase assay sensitivity, allowing for the use of lower enzyme and substrate concentrations. nih.govpnas.org

Innovations in synthetic chemistry are also crucial. The development of more efficient and milder methods for coupling fluorophores to peptides would streamline the production of diverse substrate libraries. nih.govpnas.org Moreover, the creation of novel "turn-on" mechanisms that offer a greater signal-to-noise ratio upon enzymatic cleavage is an active area of investigation. nih.gov Looking forward, the design of "smart" probes that can report on enzyme activity in specific subcellular locations or in response to particular stimuli represents an exciting frontier. nih.gov The combination of improved substrates with advanced detection technologies, such as nanophotonic structures, also holds promise for achieving single-molecule enzyme kinetics in biologically relevant conditions. nih.gov

Broader Implications of Fluorogenic Substrate Technologies in Biochemical Discovery

The development and application of fluorogenic substrates like this compound are part of a broader technological advance that has had a profound impact on biochemical discovery. These tools have fundamentally changed how researchers approach the study of enzymes, moving from endpoint assays to continuous, real-time monitoring of catalytic activity. mdpi.commdpi.com This has provided a much more dynamic and detailed picture of enzyme function and regulation.

One of the most significant implications is the revolutionization of drug discovery through high-throughput screening (HTS). mdpi.combiorxiv.org Fluorogenic assays are highly amenable to automation and miniaturization, allowing for the screening of hundreds of thousands of compounds in a short period. mdpi.commdpi.com This has become a cornerstone of modern pharmaceutical research, enabling the identification of lead compounds for a vast array of enzymatic targets implicated in human diseases, from cancer to infectious diseases and metabolic disorders. biosynth.commanufacturingchemist.com

Beyond HTS, fluorogenic substrate technologies have opened new doors for disease diagnostics and prognostics. Assays measuring the activity of specific enzymes in patient samples (e.g., plasma or tissue lysates) can serve as valuable biomarkers for various pathological conditions. biosynth.comrsc.org The high sensitivity of these assays allows for the detection of subtle changes in enzyme activity that may be indicative of disease onset or progression. rsc.org

Furthermore, the principles of fluorogenic substrate design have been extended to create sophisticated probes for in vivo and live-cell imaging. nih.gov By engineering substrates that are cell-permeable and target specific enzymes, researchers can now visualize enzymatic activity within its native cellular context. acs.org This has provided unprecedented insights into the spatial and temporal regulation of biological processes and has applications in areas such as monitoring therapeutic response and guiding surgical interventions. nih.gov

The ability to create large, combinatorial libraries of fluorogenic substrates has also been a major breakthrough, allowing for the rapid and comprehensive profiling of protease specificities. nih.govresearchgate.netpnas.org This information is not only crucial for understanding the biological roles of proteases but also for designing highly selective inhibitors and avoiding off-target effects in drug development. pnas.org In essence, fluorogenic substrate technologies have provided a versatile and powerful platform that has accelerated the pace of biochemical research, deepened our understanding of complex biological systems, and continues to drive innovation in medicine and biotechnology. mdpi.commanufacturingchemist.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing Fmoc-Glu-AMC in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. After deprotection of the Fmoc group with piperidine, coupling of glutamic acid (Glu) to the resin is performed, followed by attachment of the 7-amino-4-methylcoumarin (AMC) fluorophore. Characterization requires HPLC for purity verification (≥95% or 98%) and mass spectrometry (MS) to confirm molecular weight (526.5 g/mol) . Nuclear magnetic resonance (NMR) can further validate structural integrity.

Q. What protocols ensure stable storage and handling of this compound?

  • Methodological Answer : Store lyophilized this compound at 2–8°C in airtight, light-protected containers to prevent hydrolysis and photodegradation. During experiments, dissolve in dimethyl sulfoxide (DMSO) or acetonitrile, avoiding aqueous buffers unless immediately used. Always wear nitrile gloves and eye protection to minimize exposure, as per general peptide-handling safety guidelines .

Q. How is this compound typically employed in enzyme activity assays?

  • Methodological Answer : The AMC fluorophore acts as a reporter group in protease assays. Upon enzymatic cleavage of the Glu-AMC bond, free AMC emits fluorescence (excitation/emission: 380/460 nm). Optimize assay conditions by titrating enzyme concentrations and using controls (e.g., enzyme inhibitors) to validate specificity. Monitor fluorescence kinetics with a plate reader calibrated for low-background signals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence data from this compound-based assays?

  • Methodological Answer : Contradictory data may arise from batch-to-batch variability in AMC labeling efficiency or solvent-induced quenching. Validate fluorophore integrity via HPLC-MS before assays. Include internal standards (e.g., free AMC at known concentrations) to normalize readings. If quenching occurs, test alternative solvents (e.g., DMSO instead of acetonitrile) and adjust buffer pH to minimize interference .

Q. What computational approaches complement experimental studies of this compound’s enzyme interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities between this compound and proteases like trypsin or caspase-3. Pair computational models with experimental kinetic data (e.g., Km and Vmax) to refine binding site predictions. Use tools like WebMO for quantum mechanical calculations to simulate electronic transitions in the AMC group, correlating with fluorescence properties .

Q. How should researchers design experiments to test this compound’s stability under varying physiological conditions?

  • Methodological Answer : Design a matrix of pH (4.0–8.0), temperature (25–37°C), and ionic strength conditions. Incubate this compound in each condition for 24–72 hours, then quantify degradation via HPLC peak area reduction. Use Arrhenius plots to model stability kinetics. For cellular studies, include lysosomal or cytosolic extracts to mimic intracellular environments .

Q. What strategies optimize this compound’s use in high-throughput screening (HTS) platforms?

  • Methodological Answer : To minimize false positives in HTS, pre-screen compound libraries for autofluorescence at 460 nm. Use Z′-factor calculations to validate assay robustness (>0.5 indicates suitability). Implement liquid handling robots for consistent dispensing of this compound and reduce edge effects in microplates by pre-equilibrating plates at assay temperature .

Data Analysis and Contradiction Management

Q. How can researchers address variability in this compound’s fluorescence signal across replicate experiments?

  • Methodological Answer : Systematically test variables:

  • Instrumentation : Calibrate fluorometers daily using AMC standards.
  • Environmental factors : Control ambient light exposure and temperature fluctuations.
  • Sample preparation : Vortex solutions thoroughly and centrifuge to remove particulates.
    Statistical tools like ANOVA can identify significant outliers, while Bland-Altman plots assess inter-experiment consistency .

Q. What frameworks guide hypothesis testing when this compound behaves anomalously in novel enzyme systems?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, if this compound shows unexpected inhibition, hypothesize non-competitive binding or allosteric effects. Validate via competitive assays with unlabeled substrates and surface plasmon resonance (SPR) to measure binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.